

Hydrophilic-Lipophilic Balance (HLB) of Ammonium Lauryl Ether Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ammonium lauryl ether sulfate*

Cat. No.: *B020673*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) value, with a specific focus on **Ammonium Lauryl Ether Sulfate** (ALES). While a definitive, manufacturer-cited HLB value for ALES is not readily available in public literature, this document outlines the theoretical and experimental basis for estimating its HLB and understanding its functional significance in formulation science. The guide details established methodologies for HLB determination, presents the expected HLB range for anionic surfactants, and discusses the molecular characteristics of ALES that govern its surface activity. This information is intended to assist researchers and formulators in the effective selection and application of ALES in emulsified and solubilized systems.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).^[1] Devised by William C. Griffin in the 1940s, the HLB system provides a framework for selecting the appropriate surfactant or blend of surfactants to achieve stable emulsions and dispersions.^{[1][2]} The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where a lower value indicates greater lipophilicity and a higher value signifies greater hydrophilicity.^[1] For ionic surfactants

like **Ammonium Lauryl Ether Sulfate**, the HLB scale can extend higher, with some values reaching up to 40, reflecting their strong hydrophilic nature.^[3]

The HLB of a surfactant dictates its behavior at the interface between immiscible phases, such as oil and water. This property is critical in the formulation of a wide array of products, including pharmaceuticals, cosmetics, and food products. The correct HLB is essential for achieving desired emulsion types (oil-in-water or water-in-oil), ensuring product stability, and optimizing performance characteristics such as detergency and solubilization.^[4]

Ammonium Lauryl Ether Sulfate (ALES): An Overview

Ammonium Lauryl Ether Sulfate (ALES) is an anionic surfactant widely utilized in personal care and cleaning products for its excellent foaming, cleansing, and emulsifying properties.^[5] ^[6]^[7] Its molecular structure consists of a lipophilic lauryl group (a C12 alkyl chain), a hydrophilic polyoxyethylene chain, and a highly hydrophilic sulfate group, with an ammonium ion as the counter-ion. This amphipathic nature allows ALES to reduce the interfacial tension between oil and water, making it an effective ingredient in shampoos, body washes, and other formulations requiring the solubilization of oils and fats in an aqueous medium.^[8]

HLB Value of Ammonium Lauryl Ether Sulfate

A precise, universally cited HLB value for **Ammonium Lauryl Ether Sulfate** is not consistently reported in technical datasheets from manufacturers.^[5]^[6]^[9]^[10] However, based on its chemical structure and primary applications as a detergent and oil-in-water (O/W) emulsifier, a high HLB value is expected. Anionic surfactants, due to the strong hydrophilicity of their ionic head groups, generally possess high HLB values. For instance, the closely related Sodium Lauryl Sulfate (SLS) has a reported HLB value of approximately 40.^[3] Given its similar structure and function, the HLB of ALES is anticipated to be in a comparable high range.

Estimated HLB and Functional Classification

The functional behavior of a surfactant is directly correlated with its HLB value. The following table summarizes the general relationship between HLB ranges and surfactant applications.

HLB Range	Application
1-3	Antifoaming agents
3-6	Water-in-oil (W/O) emulsifiers
7-9	Wetting and spreading agents
8-16	Oil-in-water (O/W) emulsifiers
13-16	Detergents
16-18	Solubilizers or hydrotropes

Table 1: General correlation of HLB values with surfactant applications.[\[1\]](#)

Based on its use as a primary surfactant in cleansing formulations and its ability to create stable oil-in-water emulsions, the HLB of ALES is estimated to be greater than 10, and likely in the higher end of the O/W emulsifier and detergent range, potentially extending towards 40.

Methodologies for HLB Determination

The HLB value of a surfactant can be determined through several theoretical and experimental methods.

Theoretical Calculation Methods

Developed for non-ionic surfactants, Griffin's method calculates the HLB based on the molecular weight of the hydrophilic portion of the molecule.[\[1\]](#)[\[2\]](#)[\[11\]](#)

Formula: $HLB = 20 * (M_h / M)$

Where:

- M_h is the molecular mass of the hydrophilic portion of the molecule.
- M is the total molecular mass of the molecule.

While this method is not directly applicable to ionic surfactants like ALES, it provides the foundational concept of relating molecular structure to HLB.

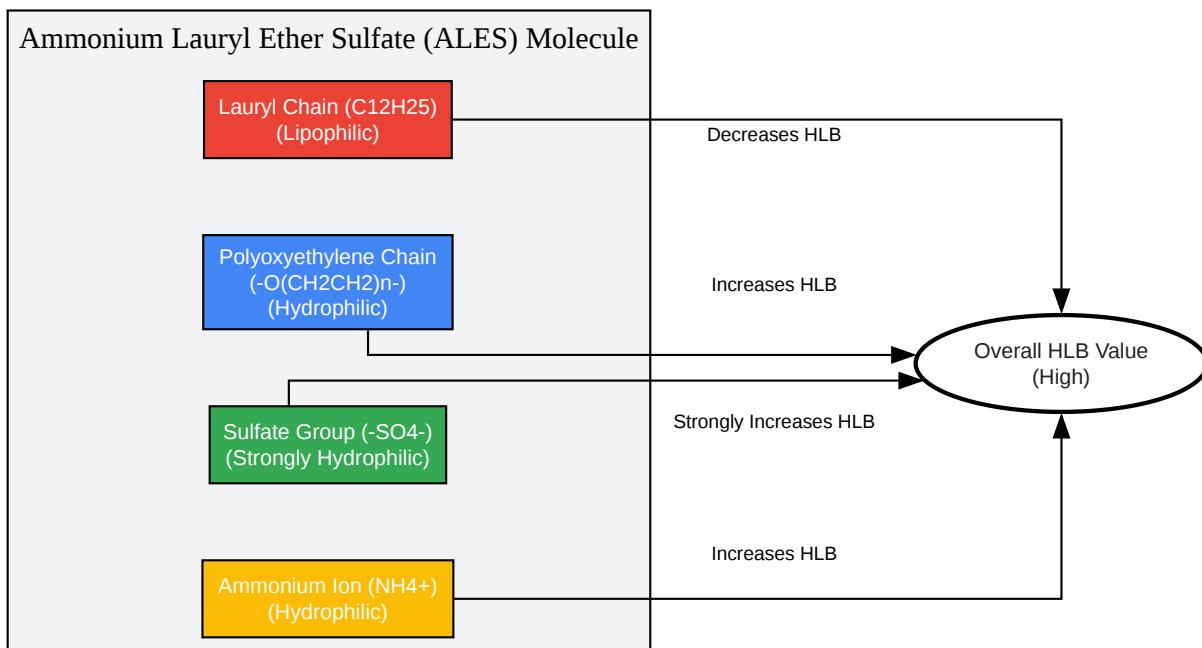
The Davies' method is more versatile as it can be applied to both non-ionic and ionic surfactants. This method assigns specific group numbers to the various hydrophilic and lipophilic functional groups within the surfactant molecule.[\[1\]](#)

Formula: $HLB = 7 + \sum(\text{hydrophilic group numbers}) - \sum(\text{lipophilic group numbers})$

To apply this method to ALES, one would sum the group numbers for the lauryl chain (lipophilic), the ethylene oxide units (hydrophilic), and the highly hydrophilic sulfate and ammonium groups.

Experimental Protocols

Experimental determination of HLB is often considered more accurate as it reflects the surfactant's actual performance.


Protocol:

- Preparation of a Series of Surfactant Blends: A series of surfactant blends with varying HLB values are prepared by mixing a high HLB surfactant and a low HLB surfactant in different ratios.
- Emulsification: The oil phase for which the required HLB is to be determined is emulsified with each of the surfactant blends under standardized conditions (e.g., temperature, mixing speed, and duration).
- Observation and Stability Assessment: The resulting emulsions are observed over a period of time for signs of instability, such as creaming, coalescence, or phase separation.
- Determination of Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion is considered the "required HLB" of the oil phase. This method can be adapted to determine the HLB of an unknown surfactant by blending it with surfactants of known HLB values and observing the stability of emulsions with a standard oil.

This method involves titrating a solution of the surfactant in a specific solvent with water until turbidity is observed. The amount of water required is then correlated to the HLB value. While primarily used for non-ionic surfactants, variations of this method can be developed for ionic surfactants.

Logical Relationship of ALES Structure to its HLB Value

The following diagram illustrates the contribution of the different molecular components of **Ammonium Lauryl Ether Sulfate** to its overall Hydrophilic-Lipophilic Balance.

[Click to download full resolution via product page](#)

Caption: Molecular components of ALES and their contribution to its high HLB value.

Conclusion

The Hydrophilic-Lipophilic Balance is a critical parameter for formulators working with surfactants like **Ammonium Lauryl Ether Sulfate**. While a precise HLB value for ALES is not consistently published, its chemical structure, characterized by a dominant hydrophilic portion, and its functional role as a high-foaming detergent and O/W emulsifier, strongly indicate a high HLB value. Researchers and drug development professionals can utilize the theoretical principles and experimental methodologies outlined in this guide to estimate the HLB of ALES.

and effectively incorporate it into stable and high-performance formulations. A thorough understanding of the HLB concept allows for a more systematic and efficient approach to formulation development, reducing the need for extensive trial-and-error experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 2. jrheSSco.com [jrheSSco.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. wanqicn.com [wanqicn.com]
- 5. specialchem.com [specialchem.com]
- 6. yeserchem.com [yeserchem.com]
- 7. ataman-chemicals.com [ataman-chemicals.com]
- 8. en.psgraw.com [en.psgraw.com]
- 9. Ammonium lauryl ether sulfate Manufacturers, with SDS [mubychem.com]
- 10. asrc.ir [asrc.ir]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- To cite this document: BenchChem. [Hydrophilic-Lipophilic Balance (HLB) of Ammonium Lauryl Ether Sulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020673#hydrophilic-lipophilic-balance-hlb-value-of-ammonium-lauryl-ether-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com